molecular formula C26H20O7 B11396104 6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methoxybenzoate

6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methoxybenzoate

Cat. No.: B11396104
M. Wt: 444.4 g/mol
InChI Key: OINZYOIIEKBFCQ-UHFFFAOYSA-N
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Description

The compound 6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 4-METHOXYBENZOATE is a complex organic molecule featuring multiple functional groups, including a benzodioxole moiety, a cycloheptafuran ring, and a methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 4-METHOXYBENZOATE typically involves multi-step organic reactions. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.

    Construction of the Cycloheptafuran Ring: This step involves the cyclization of a suitable precursor, such as a diketone, in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the cycloheptafuran derivative with 4-methoxybenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 4-METHOXYBENZOATE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed on the benzodioxole moiety or the methoxybenzoate ester using reagents like sodium methoxide or sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), sodium hydride (NaH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 4-METHOXYBENZOATE: has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in multi-step synthetic pathways.

    Materials Science: The compound’s structural features may impart interesting physical properties, making it useful in the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 4-METHOXYBENZOATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole moiety can participate in π-π stacking interactions, while the cycloheptafuran ring may provide steric hindrance or conformational flexibility.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 1-(1,3-Benzodioxol-5-yl)-2-propanol
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 4-METHOXYBENZOATE: stands out due to its combination of a benzodioxole moiety, a cycloheptafuran ring, and a methoxybenzoate ester. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H20O7

Molecular Weight

444.4 g/mol

IUPAC Name

[6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 4-methoxybenzoate

InChI

InChI=1S/C26H20O7/c1-14-24-20(27)10-18(17-6-9-21-22(11-17)31-13-30-21)12-23(25(24)15(2)32-14)33-26(28)16-4-7-19(29-3)8-5-16/h4-12H,13H2,1-3H3

InChI Key

OINZYOIIEKBFCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC4=C(C=C3)OCO4)OC(=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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